(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid
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Overview
Description
4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid is a white or off-white solid powder . It is primarily used as a pharmaceutical intermediate . It is used in the synthesis and evaluation of several organic compounds .
Synthesis Analysis
The synthesis of 4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid involves the use of phenylacetic acid, THF/methanol mixture, and 1N sodium hydroxide solution . The reaction mixture is stirred at room temperature for 18 hours and then at 40°C for 3 hours .Molecular Structure Analysis
The molecular formula of 4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid is C8H9BO4 . Its molecular weight is 179.97 g/mol .Chemical Reactions Analysis
This compound is used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds . It is also used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .Physical And Chemical Properties Analysis
4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid is a solid at 20°C . It has a melting point of 234°C . It is insoluble in water but soluble in methanol .Scientific Research Applications
Suzuki Coupling Reactions
This compound is used as a reactant in palladium-catalyzed Suzuki coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceuticals .
Extraction of Sugars
It serves as a co-extractant, in combination with modified Aliquat 336, for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
Synthesis of Methyl Esters
The compound is utilized to prepare penultimate methyl esters, which are valuable intermediates in the synthesis of various organic molecules .
GABAA Receptor Modulators
It is involved in the preparation of benzopyranone derivatives that act as positive GABAA receptor modulators. These modulators can have therapeutic applications in treating anxiety and sleep disorders .
Aryl Alkenes Synthesis
It is used for the preparation of aryl alkenes via three-component coupling catalyzed by palladium. Aryl alkenes have diverse applications in materials science and pharmaceuticals .
Cyanation Reactions
This boronic acid participates in rhodium-catalyzed cyanation reactions with N-cyano-N-phenyl-p-methylbenzenesulfonamide to produce nitriles, which are useful in various chemical syntheses .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Boronic acids and their derivatives have been widely used in various chemical reactions . Future research may focus on developing more efficient and straightforward synthesis methods, expanding the scope of reactions involving boronic acids, and exploring new applications in organic synthesis and medicinal chemistry .
properties
IUPAC Name |
(4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRQLKHCAJPJDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478956 |
Source
|
Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid | |
CAS RN |
876189-19-4 |
Source
|
Record name | [4-(Methoxycarbonyl)-3,5-dimethylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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